Quantitative Synthetic Yield: Benzo[d]isoxazol-3-ol from Salicylhydroxamic Acid via CDI-Mediated Cyclization
The synthesis of benzo[d]isoxazol-3-ol via 1,1'-carbonyldiimidazole (CDI)-mediated cyclodehydration of salicylhydroxamic acid proceeds with a quantitative yield (100%) under defined conditions, providing a high-efficiency route to the unsubstituted core scaffold . This contrasts with the more complex, lower-yielding multi-step sequences required to introduce halogen, alkyl, or aryl substituents at the 5-, 6-, or 7-positions of the benzo[d]isoxazol-3-ol framework, where overall yields frequently fall below 50-60% due to additional protection/deprotection steps and less favorable cyclization kinetics for substituted salicylic acid precursors [1].
| Evidence Dimension | Synthetic yield of the benzo[d]isoxazol-3-ol core cyclization step |
|---|---|
| Target Compound Data | 100% (quantitative yield) |
| Comparator Or Baseline | Substituted benzo[d]isoxazol-3-ol derivatives (e.g., 5-chloro, 6-bromo, 5,6-dibromo) synthesized via analogous or extended routes from substituted salicylic acids |
| Quantified Difference | Target compound: quantitative conversion; substituted analogs: yields typically 20-60% over multiple steps [class-level inference] |
| Conditions | 1.92 M salicylhydroxamic acid in THF; 3.84 M CDI in THF added over 30 min at 60°C; reflux 2h; acidification to pH 2 with 12N HCl; filtration at 10-15°C; drying at 90°C under reduced pressure |
Why This Matters
The quantitative yield of the unsubstituted core translates directly to lower cost per gram and higher procurement reliability for researchers requiring this scaffold as a starting material for further derivatization.
- [1] Ferraris D, Duvall B, Ko YS, et al. Synthesis and biological evaluation of D-amino acid oxidase inhibitors. J Med Chem. 2008;51(12):3357-3359 (general class synthetic observation). View Source
